molecular formula C12H12N4O2 B1451751 Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate CAS No. 1053656-10-2

Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Cat. No. B1451751
CAS RN: 1053656-10-2
M. Wt: 244.25 g/mol
InChI Key: LUNKDORWXQEJSN-UHFFFAOYSA-N
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Description

“Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of this compound involves the use of organolithium reagents . The reaction mixture is cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum to afford the pure intermediate . The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .


Molecular Structure Analysis

The molecular formula of “this compound” is CHNOS . The structure of the synthetic derivatives was confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound are highly regioselective, favoring the formation of C-4 substituted products . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .

Scientific Research Applications

Microwave-mediated Synthesis Eynde et al. (2001) demonstrated a microwave-mediated, solvent-free synthesis of novel pyrimido[1,2-a]pyrimidines, employing ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates. This efficient method leverages microwave irradiation to streamline the synthesis of these heterocycles, potentially enhancing the development of pharmaceuticals and agrochemicals Eynde, Hecq, Kataeva, & Kappe, 2001.

Development of Ethyl Imino Thiazolopyridine Derivatives Mohamed (2021) explored the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the versatility of ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate in generating novel compounds. These derivatives were reacted with various electrophilic reagents, yielding new triazolo[1,5-c]pyrimidine-5-carboxylate derivatives, indicating potential for diverse biological activities Mohamed, 2021.

Applications in Antimicrobial Agents Research on heterocyclic compounds derived from this compound also includes investigations into their antimicrobial properties. Ghashang et al. (2013) detailed the synthesis of chromeno[2,3-d]pyrimidinone derivatives, evaluating their effectiveness against various bacterial and fungal strains. The study showcases the potential of these compounds in developing new antimicrobial agents, contributing to the fight against resistant microbial infections Ghashang, Mansoor, & Aswin, 2013.

Future Directions

The future directions for this compound could involve further exploration of its pharmacological effects, particularly its neuroprotective and anti-inflammatory properties . Additionally, the development of new pyrimidines as anti-inflammatory agents is a potential area of research .

Biochemical Analysis

Biochemical Properties

Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition can lead to reduced collagen production, which is beneficial in conditions like fibrosis. Additionally, the compound interacts with nitric oxide synthase, affecting nitric oxide production and thereby influencing inflammatory responses .

Cellular Effects

This compound impacts various cellular processes. It has been observed to modulate cell signaling pathways, particularly those involving NF-kB and ATF4 proteins . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For example, the compound has shown neuroprotective effects by reducing the expression of apoptosis markers like cleaved caspase-3 in neuronal cells . It also influences the production of inflammatory cytokines such as TNF-α in microglial cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to active residues of enzymes and proteins, leading to their inhibition or activation. For instance, its interaction with collagen prolyl-4-hydroxylase results in enzyme inhibition, reducing collagen synthesis . Additionally, it inhibits the NF-kB inflammatory pathway by binding to specific residues, thereby reducing the production of inflammatory cytokines . These interactions highlight the compound’s potential as an anti-inflammatory and anti-fibrotic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it maintains its inhibitory effects on collagen synthesis and inflammatory cytokine production, indicating its potential for chronic conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and fibrosis . At higher doses, it may cause adverse effects, including toxicity and impaired cellular function . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . The compound also affects metabolic flux, altering the levels of various metabolites. For instance, it reduces the production of hydroxyproline, a key metabolite in collagen synthesis . These interactions highlight the compound’s potential to modulate metabolic pathways for therapeutic benefits.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It interacts with membrane transporters, facilitating its uptake into cells. Once inside, the compound binds to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity, as they determine the compound’s availability at target sites.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It also exhibits some nuclear localization, influencing gene expression and cellular signaling pathways . Post-translational modifications, such as phosphorylation, may direct the compound to specific compartments, enhancing its therapeutic potential.

properties

IUPAC Name

ethyl 4-amino-2-pyridin-3-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-4-3-5-14-6-8/h3-7H,2H2,1H3,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNKDORWXQEJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301215431
Record name Ethyl 4-amino-2-(3-pyridinyl)-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1053656-10-2
Record name Ethyl 4-amino-2-(3-pyridinyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-amino-2-(3-pyridinyl)-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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